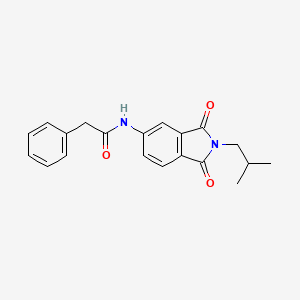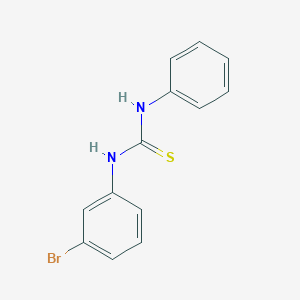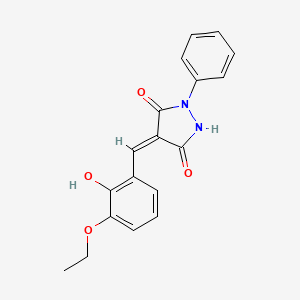
N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenylacetamide, commonly known as IBU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBU is a white crystalline powder that has a molecular formula of C22H25N2O3 and a molecular weight of 375.45 g/mol. In
作用機序
The mechanism of action of IBU is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by IBU results in the reduction of inflammation and pain.
Biochemical and Physiological Effects:
IBU has been shown to have a number of biochemical and physiological effects, including the reduction of inflammation and pain, the inhibition of cancer cell growth, and the removal of heavy metals from contaminated water. IBU has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
IBU has several advantages for lab experiments, including its high purity and stability, as well as its well-established synthesis method. However, IBU also has some limitations, including its relatively high cost and limited solubility in some solvents.
将来の方向性
There are several future directions for research on IBU, including the development of new pain relievers and anti-inflammatory drugs based on its structure, the synthesis of novel polymers and materials using IBU as a building block, and the further exploration of its potential applications in environmental science. Additionally, further research is needed to fully understand the mechanism of action of IBU and its potential side effects.
合成法
IBU can be synthesized using a variety of methods, including the reaction of 2-phenylacetic acid with isobutylamine, followed by cyclization with phosgene. Another method involves the reaction of 2-phenylacetic acid with isobutylamine, followed by cyclization with oxalyl chloride. Both methods yield high-quality IBU with a purity of over 98%.
科学的研究の応用
IBU has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, IBU has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain relievers. IBU has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
In material science, IBU has been used as a building block for the synthesis of novel polymers and materials. IBU-based polymers have been shown to have excellent mechanical and thermal properties, making them suitable for a wide range of applications.
In environmental science, IBU has been studied for its potential use in the removal of heavy metals from contaminated water. IBU has been shown to have a high affinity for heavy metals, making it an effective adsorbent for the removal of these pollutants from water.
特性
IUPAC Name |
N-[2-(2-methylpropyl)-1,3-dioxoisoindol-5-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13(2)12-22-19(24)16-9-8-15(11-17(16)20(22)25)21-18(23)10-14-6-4-3-5-7-14/h3-9,11,13H,10,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOZACIAFFAZNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792967 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-ol](/img/structure/B5716153.png)
![N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B5716172.png)
![2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B5716180.png)
![4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5716183.png)
![1-[2-(4-tert-butylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5716188.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5716203.png)
![N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B5716210.png)
![4-{[(4-chlorophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5716213.png)

![2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5716235.png)

![N-{[(4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5716242.png)
